
プロゲステロン3-(O-カルボキシメチル)オキシム
概要
説明
Progesterone 3-(O-carboxymethyl)oxime is a synthetic derivative of progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is known for its improved pharmacokinetic properties compared to progesterone, including better water solubility and metabolic stability .
科学的研究の応用
Progesterone 3-(O-carboxymethyl)oxime has several scientific research applications:
Chemistry: Used in enzyme immunoassays (EIAs) for studying steroid specificity and binding.
Biology: Investigated for its role in binding to progestin receptors in the thymus.
Medicine: Explored as a potential prodrug for progesterone with improved pharmacokinetic properties.
Industry: Utilized in the development of diagnostic tools and assays for hormone detection.
作用機序
Target of Action
Progesterone 3-(O-carboxymethyl)oxime is a chemically modified derivative of progesterone . Progesterone is a key hormone involved in various physiological processes. The primary target of this compound is the progestin (Pi) receptor . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.
Mode of Action
The compound interacts with the Pi receptor in the thymus . It has been found to have a reasonable degree of specificity for binding to the Pi receptor . This interaction results in changes that are specific to the functions of the progestin receptor.
Pharmacokinetics
Progesterone 3-(O-carboxymethyl)oxime is an oral prodrug of progesterone with improved pharmacokinetic properties . It was developed to address the poor oral pharmacokinetics of progesterone, including its very low bioavailability and short biological half-life . These properties of progesterone are thought to be caused by its low water solubility and high metabolic clearance rate due to rapid degradation in the intestines and liver . Progesterone 3-(O-carboxymethyl)oxime showed increased water solubility and a longer in vitro terminal half-life in rat liver microsomes compared to progesterone .
生化学分析
Biochemical Properties
Progesterone 3-(O-carboxymethyl)oxime interacts with the progesterone receptor in the thymus . It has a reasonable degree of specificity for binding to this receptor . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
As a progestin, it is likely to have effects similar to those of progesterone, influencing various types of cells and cellular processes .
Molecular Mechanism
Progesterone 3-(O-carboxymethyl)oxime, as a progestogen, binds to the progesterone receptor, exerting its effects at the molecular level . This binding can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Progesterone 3-(O-carboxymethyl)oxime showed an in vitro terminal half-life in rat liver microsomes that was 363-fold longer than that of progesterone . This suggests that it could have both improved absorption and increased metabolic stability relative to progesterone .
準備方法
Synthetic Routes and Reaction Conditions
Progesterone 3-(O-carboxymethyl)oxime can be synthesized by reacting progesterone with hydroxylamine to form the oxime derivative, followed by carboxymethylation. The reaction typically involves the use of chloroform as a solvent, and the product is purified through recrystallization .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Progesterone 3-(O-carboxymethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group.
Substitution: The oxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
Progesterone: The parent compound with lower water solubility and metabolic stability.
17-Hydroxyprogesterone 3-(O-carboxymethyl)oxime: A similar oxime derivative with additional hydroxylation.
Uniqueness
Progesterone 3-(O-carboxymethyl)oxime stands out due to its significantly improved water solubility and metabolic stability compared to progesterone. These properties make it a more effective prodrug, potentially offering better therapeutic outcomes .
特性
IUPAC Name |
2-[(Z)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPELYUTTZHLIAZ-HZZOJEDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50909-89-2, 58116-38-4 | |
| Record name | Progesterone 3-0-carboxymethyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [[[(3Z)-20-Oxopregn-4-en-3-ylidene]amino]oxy]acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS2K5D98A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While P-3-CMO itself doesn't directly elicit biological responses like progesterone, it acts as a valuable tool for studying progesterone's mechanisms. It effectively binds to progesterone receptors, competing with natural progesterone for these binding sites. This characteristic makes it useful in various techniques, including immunoassays and fluorescence imaging, to investigate progesterone receptor distribution and function. [, , , ]
A: The structure of P-3-CMO is specifically designed to facilitate its use in research and diagnostics. The carboxymethyl oxime group at the 3-position allows for easy conjugation to various molecules like proteins (e.g., bovine serum albumin) or enzymes (e.g., horseradish peroxidase). These conjugates are then utilized in immunoassays, fluorescence imaging, and other techniques to detect and quantify progesterone or progesterone receptors. [, , , , , , , ]
A: Research indicates that the site of conjugation on P-3-CMO significantly impacts the sensitivity of immunoassays. For instance, studies comparing progesterone-horseradish peroxidase (HRP) tracers conjugated at either the C-3 position (A-ring) or the C-11 position (C-ring) revealed that the C-3 conjugate (P-3-CMO-HRP) demonstrated superior competition with progesterone for binding to monoclonal anti-progesterone antibodies. This suggests that conjugating at the C-3 position may lead to more sensitive assays. []
A: P-3-CMO is crucial in creating highly sensitive enzyme-linked immunosorbent assays (ELISAs) for progesterone detection. By conjugating P-3-CMO to enzymes like horseradish peroxidase, researchers have developed assays with detection limits as low as 0.04 pg/mL. These assays utilize the specific binding of P-3-CMO to anti-progesterone antibodies, enabling accurate and sensitive quantification of progesterone in various matrices like milk. [, ]
ANone: P-3-CMO plays a key role in developing magnetic particle-based enzyme-linked immunosorbent assays (ELISAs) for progesterone. These assays offer several advantages over traditional ELISAs, including:
- Enhanced Sensitivity: Achieving lower detection limits for progesterone, reaching 0.04 ng/mL in buffer and 0.09 ng/mL in milk. []
- Simplified Operation: The use of magnetic particles allows for easy separation and washing steps, making the assay procedure more efficient. []
- Potential for Automation: Magnetic particle-based assays are amenable to automation, offering potential for high-throughput analysis. []
ANone: Yes, P-3-CMO conjugated to fluorescent tags, such as fluorescein isothiocyanate (FITC), enables the visualization and study of progesterone receptors in specific cell types. This method has been used to:
- Identify progesterone receptor-expressing cells in the rat thymus, specifically within epithelial cells. []
- Investigate the correlation between the proportion of stallion spermatozoa displaying exposed progesterone receptors and stallion fertility. []
- Visualize the presence of progesterone receptors on the surface of mouse oocytes. []
A: Absolutely. P-3-CMO serves as a valuable tool beyond immunoassays. One notable application is in developing fluorescence polarization immunoassays (FPIAs) for progesterone measurement. In this context, P-3-CMO is conjugated to fluorescent labels, and the resulting tracer is pre-mixed with anti-progesterone antibodies. This mixture forms the basis of a one-step FPIA, offering a rapid and homogeneous method for progesterone quantification without the need for separation steps. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


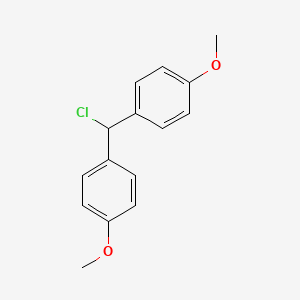
![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate](/img/structure/B1624577.png)

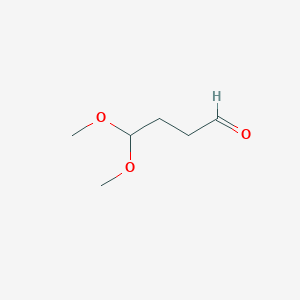

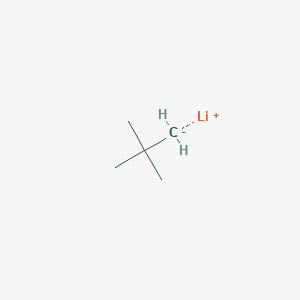
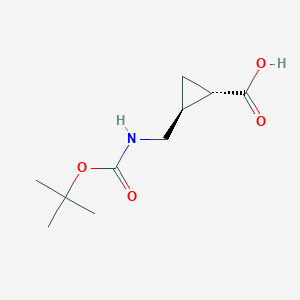
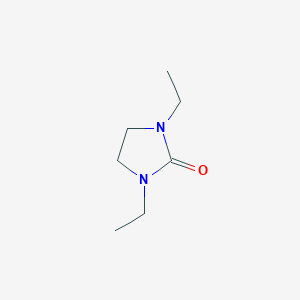

![(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B1624590.png)



